molecular formula C24H21N3O3S2 B11369744 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11369744
M. Wt: 463.6 g/mol
InChI Key: AFLXVBVVPNAWPY-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a benzylcarbamoyl group, a tetrahydrobenzothiophene ring, a thiophene ring, and an oxazole ring

Preparation Methods

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves several steps, typically starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the tetrahydrobenzothiophene ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzylcarbamoyl group: This step involves the reaction of the tetrahydrobenzothiophene intermediate with benzyl isocyanate under controlled conditions.

    Formation of the oxazole ring: This can be accomplished through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step involves the reaction of the oxazole intermediate with thiophene-2-carboxylic acid or its derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Properties

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21N3O3S2/c28-22(17-13-18(30-27-17)20-11-6-12-31-20)26-24-21(16-9-4-5-10-19(16)32-24)23(29)25-14-15-7-2-1-3-8-15/h1-3,6-8,11-13H,4-5,9-10,14H2,(H,25,29)(H,26,28)

InChI Key

AFLXVBVVPNAWPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CS4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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